molecular formula C18H20N2O3 B2509286 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide CAS No. 2034359-22-1

2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide

Cat. No.: B2509286
CAS No.: 2034359-22-1
M. Wt: 312.369
InChI Key: IAWJQQGYRBTKMS-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide is a small molecule compound of interest in medicinal chemistry and drug discovery research. Compounds with pyridine-carboxamide scaffolds are frequently investigated for their potential to modulate various biological targets . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules. Its structure, featuring a cyclopropylmethoxy group and a phenoxyethyl side chain, makes it a valuable subject for structure-activity relationship (SAR) studies. As with all research chemicals, proper safety protocols must be followed. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-18(20-10-11-22-16-4-2-1-3-5-16)15-8-9-19-17(12-15)23-13-14-6-7-14/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWJQQGYRBTKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the carboxamide group: This is usually done by reacting the pyridine derivative with an appropriate amine.

    Attachment of the cyclopropylmethoxy group: This step involves the reaction of the pyridine carboxamide with cyclopropylmethanol under suitable conditions.

    Attachment of the phenoxyethyl group: This can be achieved by reacting the intermediate compound with phenoxyethyl bromide or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyridine-4-carboxamide Derivatives

Structural Analogues and Substituent Effects

Pyridine-4-carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents / Key Features Biological Activity / Notes Reference
Target Compound 2-(Cyclopropylmethoxy), N-(2-phenoxyethyl) Hypothesized improved metabolic stability due to cyclopropyl; phenoxyethyl may enhance CNS penetration
5d () 4-Chlorophenyl on thiazolidinone ring Anti-inflammatory: 89.28% COX-1 inhibition; reduced ulcerogenic index
5f () 4-Nitrophenyl on thiazolidinone ring Most active: 52.80% COX-2 inhibition, 27.36% 15-LOX inhibition; low toxicity
MSC-5350 () Quinolinyl sulfonamide, methoxy groups Unspecified activity; complex structure suggests potential kinase inhibition or antimicrobial applications
EN300-1657639 () Cyclobutylamino group, chlorohydroxypropyl chain Structural similarity but with cyclobutyl; possible differences in ring strain and binding affinity
AZ331 () Dihydropyridine core with furyl and methoxyphenyl groups Anticancer activity hypothesized due to dihydropyridine’s calcium channel modulation

Key Structural and Functional Differences

  • Core Modifications: The target compound lacks the thiazolidinone ring present in 5d and 5f (), which are critical for dual COX/LOX inhibition. Instead, its cyclopropylmethoxy group may favor alternative targets or pathways . Compared to MSC-5350 (), the absence of a sulfonamide group in the target compound suggests distinct binding interactions, likely reducing off-target effects.
  • Substituent Impact: Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents in 5d and 5f enhance anti-inflammatory activity by polarizing the aryl ring, improving enzyme binding . The target compound’s phenoxyethyl group, while electron-rich, may prioritize membrane permeability over direct enzyme interaction. Ring Systems: Cyclopropane (target) vs. cyclobutane (EN300-1657639) affects conformational flexibility.
  • Biological Activity Trends: Thiazolidinone derivatives () show strong COX/LOX inhibition, whereas dihydropyridines () are linked to calcium channel modulation. The target compound’s ether and amide functionalities suggest a hybrid mechanism, though experimental validation is needed.

Research Findings and Implications

Anti-Inflammatory Potential

Compounds 5d and 5f () demonstrate that electron-withdrawing aryl substituents optimize COX/LOX inhibition. While the target compound lacks a thiazolidinone ring, its phenoxyethyl chain could mimic aryl interactions in hydrophobic enzyme pockets. Molecular docking studies (as in ) are recommended to validate this hypothesis .

Metabolic Stability

The cyclopropylmethoxy group may reduce oxidative metabolism compared to thiazolidinone-based analogues, which are prone to ring-opening reactions. This could extend the target compound’s half-life, as seen in other cyclopropyl-containing drugs .

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